3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI) 3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 120200-54-6
VCID: VC0056195
InChI: InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1
SMILES: C1C2C3C(O3)C(C1=O)O2
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol

3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI)

CAS No.: 120200-54-6

Main Products

VCID: VC0056195

Molecular Formula: C6H6O3

Molecular Weight: 126.11 g/mol

3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one,  [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]-  (9CI) - 120200-54-6

CAS No. 120200-54-6
Product Name 3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI)
Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
IUPAC Name (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one
Standard InChI InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1
Standard InChIKey ZHLTWTLPLRCHHK-MOJAZDJTSA-N
Isomeric SMILES C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2
SMILES C1C2C3C(O3)C(C1=O)O2
Canonical SMILES C1C2C3C(O3)C(C1=O)O2
Synonyms 3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI)
PubChem Compound 13775163
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator